

In-depth Technical Guide: 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name:	4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Cat. No.:	B168716

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CAS Number: 155255-45-1

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**. Due to the limited publicly available information on the specific biological activity of this compound, this document focuses on its established chemical data and outlines general methodologies for its synthesis.

Chemical and Physical Properties

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile. Its structure incorporates an amino group, a bromine atom, and a trifluoromethyl group, which are all known to influence the molecule's chemical reactivity and potential biological interactions. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	N/A
Molecular Weight	265.03 g/mol	N/A
CAS Number	155255-45-1	N/A
Appearance	White to off-white solid	N/A
Melting Point	137-142 °C	[1]
Purity	≥97% (typical)	N/A
Solubility	Partially soluble in organic solvents like ethanol and DMSO.	N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile** is not readily available in peer-reviewed literature, a general approach can be inferred from patents filed for related compounds. A plausible synthetic route is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.

General Synthetic Workflow



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Caption: Generalized synthetic pathway for **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**.

Experimental Protocol: A General Approach

Step 1: Bromination of a 2-(Trifluoromethyl)aniline Derivative A suitable 2-(trifluoromethyl)aniline derivative would be dissolved in a solvent such as acetic acid. A

brominating agent, like N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature to achieve regioselective bromination at the para-position to the amino group.

Step 2: Introduction of the Nitrile Group The resulting 4-bromo-2-(trifluoromethyl)aniline could then be converted to the corresponding benzonitrile. This can be achieved through a Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid (generated *in situ* from sodium nitrite and a strong acid) to form a diazonium salt, followed by treatment with a cyanide salt, such as copper(I) cyanide.

Step 3: Nitration The 4-bromo-2-(trifluoromethyl)benzonitrile would then undergo nitration to introduce a nitro group onto the aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The position of nitration would be directed by the existing substituents.

Step 4: Reduction of the Nitro Group Finally, the nitro group would be reduced to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of publicly available scientific literature detailing the specific biological targets, mechanism of action, or signaling pathway involvement of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**.

While some patents describe broad classes of compounds that include this molecule for potential therapeutic applications, such as in the context of androgen receptor modulation, specific biological data for this particular compound is not provided. The benzonitrile moiety is a common feature in many biologically active molecules and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The trifluoromethyl group often enhances metabolic stability and binding affinity. The presence and positions of the amino and bromo substituents would further modulate the electronic and steric properties of the molecule, influencing its potential biological interactions.

Further research and screening are required to elucidate the pharmacological profile of **4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile**.

Conclusion

4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a well-defined chemical entity with established physical properties. While a definitive, step-by-step synthesis protocol is not publicly documented, its preparation can be approached through standard organic chemistry transformations. The most significant gap in the current knowledge base for this compound is the lack of specific biological data. For researchers and drug development professionals, this presents an opportunity for investigation into its potential pharmacological activities. Future studies should focus on screening this compound against various biological targets to identify any potential therapeutic applications.

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References

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